2-Iodyl-4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

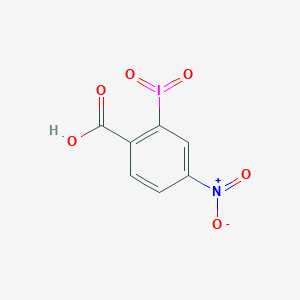

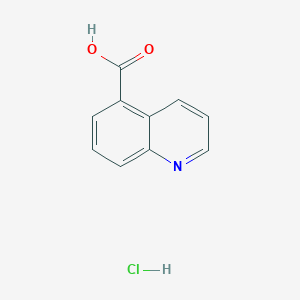

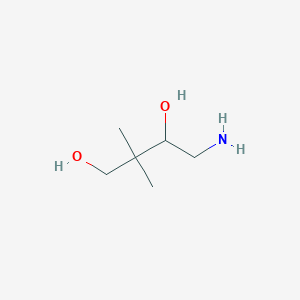

2-Iodyl-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H4INO6 . It has a molecular weight of 325.01 .

Molecular Structure Analysis

The crystal structures of sodium 2-iodosyl-4-nitrobenzoate and sodium 2-iodyl-4-nitrobenzoate demonstrate a bicyclic structure for each . The SMILES string representation of the molecule isOC(=O)c1ccc(cc1I)N+=O . Physical And Chemical Properties Analysis

2-Iodyl-4-nitrobenzoic acid is a solid . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

1. Solid-State Versatility and Halogen Bonds

2-Iodyl-4-nitrobenzoic acid exhibits intriguing properties in solid-state chemistry. Oruganti et al. (2017) explored the solid-state versatility of molecular salts and cocrystals of related compounds, demonstrating the significance of halogen bonds in crystal structures. These halogen bond interactions play a vital role in crystal stabilization, highlighting the compound's potential in crystal engineering and material science (Oruganti et al., 2017).

2. Building Block in Heterocyclic Oriented Synthesis

Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, as a versatile building block in the synthesis of various heterocyclic scaffolds. This suggests that 2-Iodyl-4-nitrobenzoic acid could have similar applications in the synthesis of nitrogenous heterocycles, which are significant in drug discovery (Křupková et al., 2013).

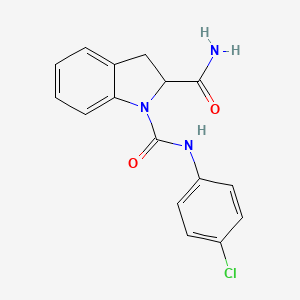

3. Role in the Synthesis of Complex Isoindolinones

The Ugi reaction involving 2-nitrobenzoic acid derivatives, closely related to 2-Iodyl-4-nitrobenzoic acid, has been employed for the synthesis of complex isoindolinones, as reported by Kurva et al. (2019). This highlights the potential application of 2-Iodyl-4-nitrobenzoic acid in the synthesis of pharmacologically relevant compounds (Kurva et al., 2019).

4. Influence in Organic Synthesis

Nué-Martínez et al. (2021) explored the synthesis of 2-isopropoxy-4-nitrobenzoic acid, emphasizing the impact of reaction conditions. This study underscores the importance of understanding the reaction mechanisms and conditions for compounds like 2-Iodyl-4-nitrobenzoic acid in organic synthesis (Nué-Martínez et al., 2021).

5. Paramagnetic Dirhenium Complexes

Mallick et al. (2017) demonstrated the formation of paramagnetic dirhenium complexes using nitrobenzoic acid derivatives. These findings suggest potential applications of 2-Iodyl-4-nitrobenzoic acid in the creation of novel paramagnetic materials (Mallick et al., 2017).

6. Synthesis and Characterization of Ethanolamine Nitro/Chloronitrobenzoates

Crisan et al. (2017) synthesized new ethanolamine nitro/chloronitrobenzoates using 4-nitrobenzoic acid, highlighting its potential in developing pharmaceutical ingredients with lower toxicity (Crisan et al., 2017).

7. Optical and Nonlinear Optical Properties

Sangeetha et al. (2018) investigated the linear and nonlinear optical properties of 4-nitrobenzoic acid crystals. This indicates the potential of 2-Iodyl-4-nitrobenzoic acid in applications requiring materials with specific optical properties (Sangeetha et al., 2018).

Safety and Hazards

properties

IUPAC Name |

2-iodyl-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATVHXILWHQJRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodyl-4-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2803828.png)

![N-benzyl-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2803829.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2803830.png)

![N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B2803842.png)

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]pentanoate](/img/structure/B2803843.png)